Benazepril hydrochloride
Overview
Description
Benazepril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure . It is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart . Upon ingestion, this compound is converted into its active form, benazeprilat .
Mechanism of Action
Target of Action
Benazepril hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
This compound exhibits the following ADME properties:
- Absorption : Rapid absorption occurs, with food not significantly altering it .
- Distribution : The volume of distribution is approximately 8.7 L .
- Metabolism : It is rapidly and extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis .
- Excretion : It is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels, leading to a reduction in blood pressure . This increases the supply of blood and oxygen to the heart .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, in patients with severe renal impairment, nonrenal clearance (i.e., biliary, metabolic) appears to contribute to the elimination of benazeprilat .
Biochemical Analysis
Biochemical Properties
Benazepril hydrochloride plays a significant role in biochemical reactions. It interacts with angiotensin-converting enzyme (ACE) in human subjects and animals . The interaction between this compound and ACE leads to the inhibition of the enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it decreases the expression of ANGPTL-4, a protein involved in lipid metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It binds to ACE, inhibiting its activity . This inhibition leads to decreased expression of ANGPTL-4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to decrease proteinuria, urea, creatinine, triglycerides, and total cholesterol levels, while increasing the albumin level . These effects suggest that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study involving Wistar male rats showed that this compound improves diabetic nephropathy and decreases proteinuria .
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a key regulatory pathway of blood pressure. It interacts with ACE, a crucial enzyme in this pathway .
Transport and Distribution
Given its solubility in water and organic solvents, it is likely to be widely distributed in the body .
Subcellular Localization
Given its mechanism of action, it is likely to be found in locations where ACE is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benazepril hydrochloride can be synthesized using ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2, 34, 5-tetrahydro-2-oxo-1H-benzazepine-1-acetate through reduction ammoniation, recrystallization resolution, and hydrolysis to form the salt . Another method involves the use of convertible isocyanides in an Ugi three-component reaction, followed by trifluoroacetic acid-mediated hydrolysis and esterification .
Industrial Production Methods: In industrial settings, this compound is prepared by combining the active component with auxiliaries such as fillers, adhesives, disintegrating agents, and lubricants like magnesium stearate. The mixture is then granulated, coated, and tableted .
Chemical Reactions Analysis
Types of Reactions: Benazepril hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be synthesized through asymmetric synthesis using aminotransferase-catalyzed reactions.
Common Reagents and Conditions:
Substitution: Convertible isocyanides and trifluoroacetic acid are used in the Ugi three-component reaction.
Major Products:
Benazeprilat: The active form of this compound, formed through hydrolysis.
Ethyl ester derivatives: Formed during the esterification process in the Ugi reaction.
Scientific Research Applications
Benazepril hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of ACE inhibitors and their synthesis.
Biology: Investigated for its effects on blood pressure regulation and renal function.
Medicine: Widely used in the treatment of hypertension, heart failure, and chronic renal failure.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in laboratory tests.
Comparison with Similar Compounds
Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.
Enalapril: An ACE inhibitor with a similar mechanism of action, used for hypertension and heart failure.
Quinapril: An ACE inhibitor used to treat high blood pressure and heart failure.
Uniqueness: Benazepril hydrochloride is unique due to its high potency, better stability, and fewer side effects compared to other ACE inhibitors . Its unique molecular structure contributes to its effectiveness and reduced side effects .
Properties
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-FKLPMGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045922 | |
Record name | Benazepril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>69.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86541-74-4, 866541-74-4 | |
Record name | Benazepril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benazepril hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benazepril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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